10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-
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Overview
Description
10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties. Phenothiazine derivatives are known for their applications in pharmaceuticals, particularly as antipsychotic and antihistaminic agents . The addition of the 2,4,6-tribromophenoxyacetyl group to the phenothiazine core introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Preparation Methods
The synthesis of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)- typically involves the acylation of phenothiazine with 2,4,6-tribromophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)- involves its interaction with various molecular targets and pathways. The phenothiazine core can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to its antipsychotic effects. Additionally, the compound can inhibit certain enzymes and modulate cellular signaling pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: can be compared with other phenothiazine derivatives, such as:
10-Phenyl-10H-phenothiazine: Known for its use in organic synthesis and as a precursor for other heterocyclic compounds.
10H-Phenothiazine, 10-((2,4,6-trinitrophenoxy)acetyl)-: Another derivative with different substituents that may exhibit distinct chemical and biological properties.
The uniqueness of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-
Properties
CAS No. |
136776-26-6 |
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Molecular Formula |
C20H12Br3NO2S |
Molecular Weight |
570.1 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-(2,4,6-tribromophenoxy)ethanone |
InChI |
InChI=1S/C20H12Br3NO2S/c21-12-9-13(22)20(14(23)10-12)26-11-19(25)24-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)24/h1-10H,11H2 |
InChI Key |
USEVHDSTHVJRQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=C(C=C(C=C4Br)Br)Br |
Origin of Product |
United States |
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